2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate
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Overview
Description
2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate is a complex organic compound that features a combination of methoxy, phenoxy, acetyl, hydrazinylidene, and fluorobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate typically involves multiple steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 3-methylphenoxyacetic acid with hydrazine to form the corresponding hydrazone.
Aldol Condensation: The hydrazone is then subjected to an aldol condensation with 2-methoxy-4-formylphenyl 3-fluorobenzoate under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenoxy groups.
Reduction: Reduction reactions can target the hydrazinylidene group, converting it to a hydrazine derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidation can yield quinone derivatives.
Reduction: Reduction can produce hydrazine derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, such as nitro or bromo groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it a candidate for drug development.
Medicine: Its structural features suggest potential as an anti-inflammatory or anticancer agent.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methoxy and phenoxy groups could facilitate binding to hydrophobic pockets, while the fluorobenzoate moiety might enhance membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate: Similar structure but lacks the fluorine atom.
2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-fluorobenzoate: Similar structure but with the fluorine atom in a different position.
Uniqueness
The presence of the fluorine atom in 2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate can significantly alter its chemical properties, such as its reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and its ability to interact with biological targets.
Properties
Molecular Formula |
C24H21FN2O5 |
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Molecular Weight |
436.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C24H21FN2O5/c1-16-5-3-8-20(11-16)31-15-23(28)27-26-14-17-9-10-21(22(12-17)30-2)32-24(29)18-6-4-7-19(25)13-18/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+ |
InChI Key |
QMXSBZSJQNZORV-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)F)OC |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)F)OC |
Origin of Product |
United States |
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